molecular formula C16H14O4 B3126615 Methyl 2-(2-formyl-4-phenylphenoxy)acetate CAS No. 335206-79-6

Methyl 2-(2-formyl-4-phenylphenoxy)acetate

Cat. No. B3126615
CAS RN: 335206-79-6
M. Wt: 270.28 g/mol
InChI Key: XIIGWALWSOPJGY-UHFFFAOYSA-N
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Description

Methyl 2-(2-formyl-4-phenylphenoxy)acetate, also known as 2-formyl-4-phenylphenoxyacetic acid methyl ester, is an organic compound that is used in a variety of scientific research applications. It is a colorless, water-soluble liquid with a faint odor and a melting point of -45°C. Its molecular formula is C13H12O4 and its molecular weight is 232.23 g/mol. It is a versatile compound that can be used in a variety of laboratory experiments, such as synthesis, biochemical assays, and physiological studies.

Scientific Research Applications

Methyl 2-(Methyl 2-(2-formyl-4-phenylphenoxy)acetatehenylphenoxy)acetate has a variety of scientific research applications. It is used in biochemical assays to detect and quantify various compounds, including neurotransmitters, hormones, and enzymes. It is also used in physiological studies to measure the effects of drugs on the body. Additionally, it is used in the synthesis of various compounds, such as antibiotics, anti-cancer drugs, and anti-inflammatory drugs.

Mechanism of Action

Methyl 2-(Methyl 2-(2-formyl-4-phenylphenoxy)acetatehenylphenoxy)acetate acts as a substrate for enzymes, which catalyze the reaction of the compound with other molecules. This reaction produces a variety of products, depending on the enzyme and the molecules present. For example, when methyl 2-(Methyl 2-(2-formyl-4-phenylphenoxy)acetatehenylphenoxy)acetate is reacted with an enzyme called acetylcholinesterase, it produces acetylcholine, which is a neurotransmitter. When methyl 2-(Methyl 2-(2-formyl-4-phenylphenoxy)acetatehenylphenoxy)acetate is reacted with an enzyme called cyclooxygenase, it produces prostaglandins, which are hormones that regulate inflammation.
Biochemical and Physiological Effects
Methyl 2-(Methyl 2-(2-formyl-4-phenylphenoxy)acetatehenylphenoxy)acetate has a variety of biochemical and physiological effects. It is a substrate for enzymes, which catalyze the reaction of the compound with other molecules to produce a variety of products. These products can have a variety of effects on the body, depending on the enzyme and the molecules present. For example, when methyl 2-(Methyl 2-(2-formyl-4-phenylphenoxy)acetatehenylphenoxy)acetate is reacted with an enzyme called acetylcholinesterase, it produces acetylcholine, which is a neurotransmitter that is involved in muscle contraction and memory formation. When methyl 2-(Methyl 2-(2-formyl-4-phenylphenoxy)acetatehenylphenoxy)acetate is reacted with an enzyme called cyclooxygenase, it produces prostaglandins, which are hormones that regulate inflammation.

Advantages and Limitations for Lab Experiments

Methyl 2-(Methyl 2-(2-formyl-4-phenylphenoxy)acetatehenylphenoxy)acetate has several advantages and limitations for laboratory experiments. One advantage is that it is a water-soluble compound, which makes it easy to use in a variety of experiments. Additionally, it is a versatile compound that can be used in a variety of biochemical assays and physiological studies. However, it is a relatively unstable compound and can degrade over time, which can limit its use in some experiments.

Future Directions

Despite its versatility and usefulness, there are still many aspects of methyl 2-(Methyl 2-(2-formyl-4-phenylphenoxy)acetatehenylphenoxy)acetate that are not yet fully understood. Some potential future directions for research include exploring the effects of different solvents on the stability of the compound, investigating the effects of different enzymes on the reaction products, and studying the effects of different concentrations of the compound on the biochemical and physiological effects. Additionally, further research could be done to explore the potential use of methyl 2-(Methyl 2-(2-formyl-4-phenylphenoxy)acetatehenylphenoxy)acetate in drug synthesis and drug delivery systems.

properties

IUPAC Name

methyl 2-(2-formyl-4-phenylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-19-16(18)11-20-15-8-7-13(9-14(15)10-17)12-5-3-2-4-6-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIIGWALWSOPJGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=C(C=C(C=C1)C2=CC=CC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-formyl-4-phenylphenoxy)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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